

A Spectroscopic Comparison of Acid Red Dyes: Unveiling Photophysical Properties

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Compound of Interest

Compound Name: Acid Red 111

Cat. No.: B1630594

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A detailed analysis of the spectroscopic characteristics of **Acid Red 111** and its analogues, Acid Red 27 and Acid Red 88, is presented for researchers, scientists, and professionals in drug development. This guide offers a comparative overview of their performance based on available data and outlines the experimental protocols for such analyses.

Acid Red 111, a diazo dye, and its monoazo analogues, Acid Red 27 and Acid Red 88, are part of a broad class of synthetic colorants with diverse applications. Understanding their interaction with light is crucial for their use in various scientific fields, including biomedical imaging and sensor development. While specific experimental spectroscopic data for **Acid Red 111** is not readily available in the public domain, this guide provides a comparative framework using data from its structural relatives, Acid Red 27 and Acid Red 88.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic parameters for Acid Red 27 and Acid Red 88. This data provides a basis for understanding the photophysical behavior of this class of dyes.

Dye	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Absorption Maximum (λ_{max})	Molar Absorptivity (ϵ)	Solvent
Acid Red 111	6358-57-2[1][2][3][4][5]	C37H28N4Na2O10S3[1][4]	830.82[1][4]	Data not available	Data not available	Data not available
Acid Red 27	915-67-3	C20H11N2Na3O10S3	604.47	520 nm	$4.3 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	Water
Acid Red 88	1658-56-6	C20H13N2NaO4S	400.38	505 nm	$2.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	Water

Note: The data for Acid Red 27 and Acid Red 88 are sourced from publicly available databases and may vary depending on the experimental conditions.

Experimental Protocols

The following are generalized protocols for obtaining UV-Visible absorption and fluorescence spectra of azo dyes. These methods can be adapted for the specific analysis of **Acid Red 111** and its analogues.

1. UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a dye absorbs light and to quantify its molar absorptivity.

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation:
 - Prepare a stock solution of the dye (e.g., 1 mg/mL) in a suitable solvent (e.g., deionized water, ethanol, or methanol).
 - From the stock solution, prepare a series of dilutions of known concentrations in the same solvent.

- Measurement:
 - Record the absorption spectra of the solvent (as a blank) and the dye solutions over a specific wavelength range (e.g., 200-800 nm).
 - Identify the wavelength of maximum absorbance (λ_{max}).
 - Using the absorbance value at λ_{max} and the Beer-Lambert law ($A = \epsilon cl$), calculate the molar absorptivity (ϵ).

2. Fluorescence Spectroscopy

This method measures the emission of light from a dye after it has absorbed light. It is used to determine the excitation and emission wavelengths, as well as the fluorescence quantum yield.

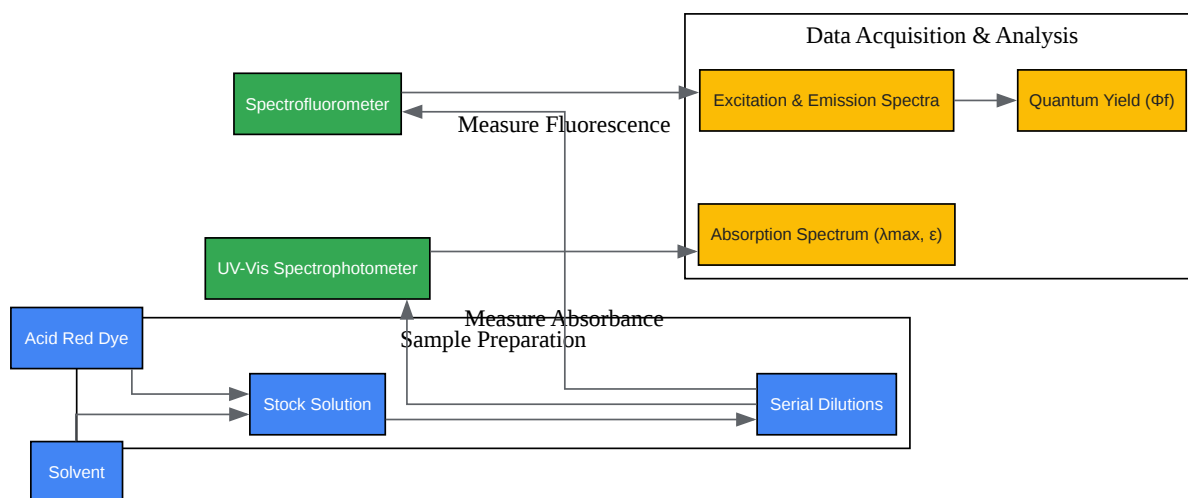
- Instrumentation: A spectrofluorometer.
- Sample Preparation:
 - Prepare a dilute solution of the dye in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of <0.1 at the excitation wavelength).
- Measurement:
 - Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan the excitation wavelengths. The resulting spectrum will show the wavelengths of light that are most effective at exciting the dye.
 - Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation and scan the emission wavelengths. This will produce the fluorescence emission spectrum.
 - Quantum Yield Determination (Relative Method): Compare the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H_2SO_4). The quantum yield of the sample can be calculated using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{standard}} \times (I_{\text{sample}} / I_{\text{standard}}) \times (A_{\text{standard}} / A_{\text{sample}}) \times (n_{\text{sample}}^2 / n_{\text{standard}}^2)$$

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of Acid Red dyes.



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